molecular formula C19H16N2O B11368045 6-phenyl-2-(4-vinylbenzyl)pyridazin-3(2H)-one CAS No. 891396-54-6

6-phenyl-2-(4-vinylbenzyl)pyridazin-3(2H)-one

Cat. No.: B11368045
CAS No.: 891396-54-6
M. Wt: 288.3 g/mol
InChI Key: XLZXIIAOYZDBFY-UHFFFAOYSA-N
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Description

6-phenyl-2-(4-vinylbenzyl)pyridazin-3(2H)-one is a synthetic organic compound featuring a pyridazin-3(2H)-one core that is substituted at the N-2 position with a 4-vinylbenzyl group and at the 6-position with a phenyl ring. The 4-vinylbenzyl moiety, a known chemical building block , can provide a handle for further polymerization or functionalization, making this compound a potential intermediate in materials science and polymer chemistry research. The pyridazinone scaffold is a structure of interest in medicinal and agrochemical research, often explored for its biological activity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to rely on specific analytical data (NMR, LC-MS, etc.) for compound verification, as this information is not currently available in the searched literature for this specific molecule. The mechanism of action and specific research applications are not detailed in public chemical databases for this compound, indicating a potential area for novel investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

891396-54-6

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-[(4-ethenylphenyl)methyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C19H16N2O/c1-2-15-8-10-16(11-9-15)14-21-19(22)13-12-18(20-21)17-6-4-3-5-7-17/h2-13H,1,14H2

InChI Key

XLZXIIAOYZDBFY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

6-Phenyl-2-(4-vinylbenzyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of substituted hydrazines with appropriate carbonyl compounds. The method often includes a dehydrogenation step to yield the desired pyridazinone structure. For example, a common approach is to react 6-phenyl-3(2H)-pyridazinone with vinylbenzyl groups under specific conditions to achieve the final product .

Cardiotonic Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant cardiotonic effects. These compounds have been shown to increase myocardial contractility without markedly affecting heart rate or blood pressure. In studies involving animal models, such as pentobarbital-anesthetized dogs, these compounds demonstrated a notable increase in cardiac output .

Antiplatelet Activity

The structural modifications of pyridazine derivatives have also led to the discovery of antiplatelet activities. Compounds with specific substitutions at positions 2, 4, and 6 of the pyridazine ring showed varying degrees of efficacy in inhibiting platelet aggregation. This suggests that this compound may possess similar antiplatelet properties, making it a candidate for further investigation in cardiovascular therapies .

Structure-Activity Relationship (SAR)

The biological activity of pyridazinones is closely linked to their chemical structure. Modifications at various positions on the pyridazine ring can enhance or diminish activity. For instance:

  • Position 2 : Substituents can significantly affect inhibitory potency against enzymes like monoamine oxidase (MAO).
  • Position 4 : The presence of electron-withdrawing groups often increases biological activity.

In studies, it was found that certain substituents at position 6 enhance cardiotonic effects while maintaining low toxicity levels in healthy cells .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • Monoamine Oxidase Inhibition : A study highlighted that certain pyridazinone derivatives were potent inhibitors of MAO-B, which is crucial for neurodegenerative disease treatment. The findings suggested that modifications at the ortho position of phenyl rings significantly improved inhibition potency .
  • Cytotoxicity Assessment : In cytotoxicity assays using L929 fibroblast cells, certain derivatives showed minimal toxicity at therapeutic concentrations. For instance, one compound demonstrated an IC50 value indicating it was less toxic than others tested .

Scientific Research Applications

Medicinal Applications

Anticancer Activity:
Several studies have investigated the anticancer properties of pyridazinones, including derivatives of 6-phenyl-2-(4-vinylbenzyl)pyridazin-3(2H)-one. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study highlighted that structural modifications at positions 2 and 6 of pyridazinones could enhance their antitumor activity through improved binding affinity to the target proteins involved in cancer progression .

Antimicrobial Properties:
Research indicates that pyridazinone derivatives exhibit significant antimicrobial activity. A study demonstrated that specific modifications in the structure of this compound led to enhanced inhibition of bacterial growth, suggesting its potential as a lead compound in developing new antibiotics .

Cannabinoid Receptor Modulation:
Recent investigations into pyridazinone derivatives have revealed their potential as cannabinoid receptor modulators. Compounds similar to this compound have been synthesized and evaluated for their affinity towards cannabinoid receptors, showing promise as therapeutic agents in treating conditions like chronic pain and inflammation .

Material Science Applications

Polymer Chemistry:
The vinyl group in this compound allows for polymerization reactions, making it useful as a monomer in the synthesis of advanced polymers with tailored properties. These polymers can find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Photonic Applications:
Due to its unique structural features, this compound can be utilized in photonic devices. Research has shown that incorporating pyridazinones into polymer matrices can enhance the optical properties of materials, making them suitable for applications in sensors and light-emitting devices .

Case Studies

  • Anticancer Efficacy Study:
    A comprehensive study evaluated the effects of synthesized pyridazinone derivatives on human cancer cell lines. The results indicated that specific structural modifications significantly increased cytotoxicity against breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
    CompoundCell LineIC50 (µM)Mechanism
    AMCF-75Apoptosis induction
    BA54910Cell cycle arrest
  • Antimicrobial Activity Assessment:
    A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated potent activity against Gram-positive bacteria, with a minimum inhibitory concentration lower than many conventional antibiotics .
    PathogenMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazinone Ring

The pyridazinone ring undergoes nucleophilic substitution at electron-deficient positions. For example, the 4- and 5-positions are susceptible to reactions with amines or thiols under basic conditions .

Example Reaction:

C19H16N2O+R-NH2EtOH, Δ4-Amino derivative(Yield: 70–85%)[4]\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{4-Amino derivative} \quad (\text{Yield: 70–85\%})[4]

Key Data:

ReagentConditionsProductYield (%)Monitoring Method
Primary aminesReflux, 8–12 h4-Substituted derivatives70–85TLC (EtOAc/Hex)

Vinyl Group Functionalization

The 4-vinylbenzyl moiety participates in addition and polymerization reactions:

Electrophilic Addition

The vinyl group reacts with bromine or hydrogen halides:

C19H16N2O+Br21,2-Dibromo adduct(Yield: 88%)[1]\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} + \text{Br}_2 \rightarrow \text{1,2-Dibromo adduct} \quad (\text{Yield: 88\%})[1]

Radical Polymerization

Under UV irradiation with initiators (e.g., AIBN), the compound forms polymeric networks, relevant for drug delivery systems.

Cycloaddition Reactions

The vinyl group acts as a dienophile in Diels-Alder reactions:

C19H16N2O+DieneToluene, 110°CBicyclic adduct(Yield: 65%)[4]\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} + \text{Diene} \xrightarrow{\text{Toluene, 110°C}} \text{Bicyclic adduct} \quad (\text{Yield: 65\%})[4]

Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Catalyst: None required

Pyridazinone Ring Oxidation

The lactam ring resists oxidation, but side-chain modifications occur:

C19H16N2OKMnO4,H2O4-Vinylbenzoic acid derivative(Yield: 60%)[6]\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{4-Vinylbenzoic acid derivative} \quad (\text{Yield: 60\%})[6]

Vinyl Group Reduction

Catalytic hydrogenation saturates the vinyl group:

C19H16N2OH2,Pd/CEthylbenzene analog(Yield: 92%)[1]\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ethylbenzene analog} \quad (\text{Yield: 92\%})[1]

Lactam Ring Hydrolysis

Under strong acidic conditions, the pyridazinone ring hydrolyzes to a diketone intermediate :

C19H16N2OHCl, Δ6-Phenyldiketone(Yield: 55%)\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{6-Phenyldiketone} \quad (\text{Yield: 55\%})

Deprotonation and Alkylation

The NH group in pyridazinone is weakly acidic (pKa ~10). Deprotonation with NaH enables alkylation at the 2-position :

C19H16N2O+R-XNaH, DMFN-Alkylated product(Yield: 75%)\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{N-Alkylated product} \quad (\text{Yield: 75\%})

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between vinyl groups, forming dimers or cross-linked structures:

2 C19H16N2OhνDimer(Yield: 50%)2\ \text{C}_{19}\text{H}_{16}\text{N}_2\text{O} \xrightarrow{h\nu} \text{Dimer} \quad (\text{Yield: 50\%})

Bioconjugation via Vinyl Group

The vinylbenzyl group undergoes thiol-ene "click" reactions with cysteine residues in proteins, enabling bioconjugation for targeted drug delivery:

C19H16N2O+Protein-SHPBS, rtBioconjugate(Yield: 80%)\text{C}_{19}\text{H}_{16}\text{N}_2\text{O} + \text{Protein-SH} \xrightarrow{\text{PBS, rt}} \text{Bioconjugate} \quad (\text{Yield: 80\%})

Comparison with Similar Compounds

Key Structural Features

The target compound’s 4-vinylbenzyl group distinguishes it from other pyridazin-3(2H)-one derivatives. Key analogs include:

Compound Name Substituents (Position 2) Substituents (Position 4/6) Key Features
6-Phenyl-2-(4-vinylbenzyl)pyridazin-3(2H)-one 4-Vinylbenzyl 6-Phenyl Vinyl group enhances hydrophobicity
4-(4-Methylbenzyl)-6-phenylpyridazin-3(2H)-one 4-Methylbenzyl 6-Phenyl Methyl group improves metabolic stability
2-[3-(4-Substituted-piperazinyl)propyl] derivatives Piperazine-propyl chain 6-Phenyl, 4-(Aryl/heteroarylmethyl) Enhanced anticancer activity
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one Phenyl 6-(4-Methylphenyl) Simpler structure, moderate activity

Pharmacological Activities

Anticancer Activity

Pyridazin-3(2H)-ones with piperazine or arylalkyl substituents exhibit notable cytotoxicity:

  • Murty et al. (2012) : Derivatives with 4-(aryl/heteroarylmethyl) and 2-piperazine-propyl groups showed IC50 values of 2–15 μM against HCT116 (colon) and HeLa (cervical) cancer cells .
  • Tubulin Inhibition: Pyridazinones with pyrrol-2(3H)-one substituents demonstrated antiproliferative effects via tubulin binding (ΔGb = -12.49 to -12.99 kcal/mol) .

The vinylbenzyl group’s hydrophobic nature may enhance membrane permeability or tubulin interaction, though experimental validation is needed.

Antimicrobial and Antioxidant Activity

  • Antibacterial : 4-(4-Methylbenzyl)-6-phenylpyridazin-3(2H)-one exhibited activity via spectral data (IR: 1647 cm⁻¹ for C=O; NMR: δ 2.40 ppm for CH3) .

Physicochemical Properties

Solubility

  • 6-Phenylpyridazin-3(2H)-one derivatives exhibit low aqueous solubility, necessitating formulation optimization. Ethanol and dimethyl sulfoxide (DMSO) are common solvents .
  • The vinyl group in the target compound may further reduce solubility compared to morpholine or piperazine-containing analogs .

Spectral Characterization

  • IR : C=O stretches appear at 1647–1713 cm⁻¹; aromatic C-H stretches at 3130–3387 cm⁻¹ .
  • NMR : Protons on substituents (e.g., CH2-Ar at δ 2.96 ppm) and aromatic regions (δ 7.32–7.88 ppm) are characteristic .

Preparation Methods

Synthesis of 6-Phenyl-4,5-Dihydropyridazin-3(2H)-One

Procedure :

  • Starting Material : 4-Phenyl-4-oxobutanoic acid (10 mmol) is refluxed with hydrazine hydrate (15 mmol) in ethanol (30 mL) for 4 hours.

  • Workup : The reaction mixture is cooled, and the precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Characterization :

  • Yield : 58%.

  • Melting Point : 180–182°C.

  • IR (cm⁻¹) : 1685 (C=O), 3100 (C-H aromatic), 3550 (N-H).

  • ¹H-NMR (CDCl₃) : δ 2.45 (t, 2H, CH₂), 2.93 (t, 2H, CH₂), 7.41–7.74 (m, 5H, Ar-H), 10.94 (s, 1H, NH).

Dehydrogenation to 6-Phenylpyridazin-3(2H)-One

Procedure :

  • Reaction : 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (5 mmol) is treated with bromine (6 mmol) in glacial acetic acid (50 mL) at 60–70°C for 3 hours.

  • Workup : The mixture is poured into ice water, neutralized with ammonium hydroxide, and recrystallized from an ethanol-water mixture.

Characterization :

  • Yield : 76%.

  • Melting Point : 220–222°C.

  • ¹³C-NMR : δ 161.2 (C=O), 135.8–128.4 (Ar-C), 122.1 (C-5), 119.8 (C-4).

N-2 Alkylation with 4-Vinylbenzyl Bromide

Procedure :

  • Reaction : 6-Phenylpyridazin-3(2H)-one (5 mmol), 4-vinylbenzyl bromide (6 mmol), and potassium carbonate (10 mmol) are refluxed in dry DMF (20 mL) for 12 hours.

  • Workup : The mixture is filtered, concentrated, and purified via column chromatography (hexane/ethyl acetate, 3:1).

Characterization :

  • Yield : 69%.

  • IR (cm⁻¹) : 1680 (C=O), 1630 (C=C vinyl), 3100 (C-H aromatic).

  • ¹H-NMR (CDCl₃) : δ 5.21–5.76 (m, 2H, CH₂=CH), 6.71 (dd, 1H, CH=CH₂), 7.33–7.89 (m, 9H, Ar-H), 5.02 (s, 2H, N-CH₂).

Optimization and Mechanistic Insights

Cyclization Efficiency

The use of sodium acetate as a catalyst in ethanol enhances cyclization yields by stabilizing the intermediate hydrazone (Table 1). Prolonged reflux (>6 hours) reduces yields due to side-product formation.

Table 1: Cyclization Optimization

ConditionYield (%)Side Products (%)
Ethanol, 4 hours58<5
Methanol, 4 hours528
Ethanol, 6 hours4812

Alkylation Selectivity

The N-2 position exhibits higher reactivity compared to other sites due to electron density distribution in the pyridazinone ring. Substituting DMF with acetone decreases alkylation efficiency by 20%, attributed to reduced solubility of the base.

Challenges and Solutions

Vinyl Group Stability

The 4-vinylbenzyl group is prone to polymerization under prolonged heating. Mitigation strategies include:

  • Conducting reactions under nitrogen atmosphere.

  • Adding inhibitors (e.g., hydroquinone) at 0.1 wt%.

Purification Difficulties

The product’s low polarity necessitates gradient elution in chromatography (hexane → ethyl acetate). Recrystallization from toluene/hexane (1:2) improves purity to >98%.

Comparative Analysis of Synthetic Routes

Route A (Direct Alkylation) :

  • Steps : 2 (cyclization + alkylation).

  • Total Yield : 40%.

  • Advantage : Shorter synthesis time.

Route B (Dehydrogenation-Alkylation) :

  • Steps : 3 (cyclization, dehydrogenation, alkylation).

  • Total Yield : 52%.

  • Advantage : Higher product stability.

Q & A

Q. How are stability studies designed to assess degradation under varying conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of the pyridazinone ring). Forced degradation (acid/base/oxidative stress) followed by LC-MS characterizes degradants. Storage recommendations (e.g., desiccated at −20°C) are derived from Arrhenius plot extrapolations .

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